2-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 2-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazin-3-one core substituted with a 2,3-dimethylphenyl group at position 2 and a 4-fluorobenzyl group at position 3. The 1,1-dioxide moiety is a critical structural feature, common in pharmacologically active benzothiadiazines, which often exhibit anti-inflammatory, analgesic, or receptor-modulating properties .
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-6-5-8-19(16(15)2)25-22(26)24(14-17-10-12-18(23)13-11-17)20-7-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUMQNLQCLITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , commonly referred to as a member of the benzothiadiazine family, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHFNOS
- Molecular Weight : 410.5 g/mol
- CAS Number : 941882-08-2
The compound features a unique structure characterized by a benzene ring fused to a thiadiazine ring with a sulfone group, which may influence its reactivity and biological properties.
Table 1: Structural Features and Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,2,4-benzothiadiazine-1,1-dioxide | Basic core structure | Antihypertensive, antimicrobial |
| 7-chloro-5-(furan-3-yl)-3-methyl-benzothiadiazine | Contains furan substituent | Neuroactive properties |
| 7-phenoxy-substituted benzothiadiazines | Phenoxy group at position 7 | Positive allosteric modulation of AMPA receptors |
Antimicrobial Properties
Research indicates that compounds within the benzothiadiazine family exhibit significant antimicrobial activity. The presence of the sulfone group and various aromatic substituents enhances their efficacy against a range of pathogens. For instance, studies have shown that similar benzothiadiazine derivatives possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.
Case Studies
- Neurochemical Profiling in Epilepsy Models : A study involving structurally similar compounds showed that they could effectively improve seizure behaviors in zebrafish models through neurochemical modulation . This suggests that the target compound may exhibit similar properties worth investigating.
- Antimicrobial Activity Assessment : Compounds from the benzothiadiazine class have been subjected to various antimicrobial assays, revealing their effectiveness against both Gram-positive and Gram-negative bacteria. These findings indicate a promising avenue for developing new antimicrobial agents based on this chemical framework.
The synthesis of This compound typically involves multi-step organic reactions. The incorporation of specific substituents like dimethylphenyl and fluorobenzyl is crucial for enhancing its biological activity.
While detailed mechanistic studies are yet to be published specifically for this compound, it is hypothesized that its biological activity may stem from:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Modulation of Receptor Activity : The structural characteristics suggest potential interactions with neurotransmitter receptors, which could explain neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Substituent Effects on Activity
- Methoxy groups in analogs (e.g., Compound 23, ) are linked to improved receptor binding via electron donation .
Electron-Withdrawing Groups (Fluoro, Chloro) :
The 4-fluorobenzyl group in the target compound likely increases metabolic stability and bioavailability compared to chlorinated analogs (), as fluorine’s smaller size and high electronegativity reduce steric hindrance while maintaining halogen bonding .Heterocyclic Modifications :
Pyridinyl (Compound 23) and thiazolyl (meloxicam) substituents introduce nitrogen atoms that enhance hydrogen bonding and receptor selectivity. The target compound lacks such heterocycles, suggesting a different target profile .
Molecular Weight and Solubility
The target compound (MW ≈ 410 g/mol) is heavier than meloxicam (MW 351 g/mol) due to its bulky substituents. The fluorobenzyl group may reduce aqueous solubility compared to hydroxy-containing analogs (e.g., compound), necessitating formulation adjustments for bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
